molecular formula C25H34O6 B143689 3-Oxahomoisocarbacyclin CAS No. 127127-92-8

3-Oxahomoisocarbacyclin

Cat. No. B143689
M. Wt: 430.5 g/mol
InChI Key: MYKBQVAHYUHFQI-LKZKSTISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxahomoisocarbacyclin is a synthetic compound that has been developed for its potential use in scientific research. It is a member of the carbacyclin family of compounds, which are known for their potent biological activities. 3-Oxahomoisocarbacyclin has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism Of Action

The mechanism of action of 3-Oxahomoisocarbacyclin is complex and not fully understood. It is known to activate the prostacyclin receptor, which plays a key role in regulating inflammation and platelet aggregation. It also interacts with other signaling pathways in the body, including the nitric oxide and cyclic AMP pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Oxahomoisocarbacyclin are diverse and include anti-inflammatory, anti-platelet, and neuroprotective activities. It has been shown to reduce inflammation in animal models of arthritis and to inhibit platelet aggregation in vitro. In addition, it has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Oxahomoisocarbacyclin in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of inflammation, platelet aggregation, and neurodegeneration. However, its complex mechanism of action and potential off-target effects may make it difficult to interpret experimental results. In addition, the high cost of the compound may limit its use in some labs.

Future Directions

There are many potential future directions for research on 3-Oxahomoisocarbacyclin. One area of interest is its potential use as a therapy for cardiovascular diseases, such as atherosclerosis and thrombosis. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Future research may also focus on the development of more efficient synthesis methods for the compound and the identification of novel derivatives with improved biological activity.

Synthesis Methods

The synthesis of 3-Oxahomoisocarbacyclin involves a multi-step process that begins with the preparation of a key intermediate compound. This intermediate is then subjected to a series of chemical reactions, including cyclization and reduction, to produce the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

3-Oxahomoisocarbacyclin has a wide range of potential applications in scientific research. It has been shown to have potent anti-inflammatory and anti-platelet activities, making it a promising candidate for the treatment of cardiovascular diseases. It has also been found to have neuroprotective properties, making it a potential therapy for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

127127-92-8

Product Name

3-Oxahomoisocarbacyclin

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2-[(1R,2S,3aR,7aR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid

InChI

InChI=1S/C25H34O6/c1-25(2,31-19-6-4-3-5-7-19)23(27)11-10-21-20-9-8-17(12-13-30-16-24(28)29)14-18(20)15-22(21)26/h3-7,10-11,14,18,20-23,26-27H,8-9,12-13,15-16H2,1-2H3,(H,28,29)/b11-10+/t18-,20-,21-,22+,23-/m1/s1

InChI Key

MYKBQVAHYUHFQI-LKZKSTISSA-N

Isomeric SMILES

CC(C)([C@@H](/C=C/[C@@H]1[C@@H]2CCC(=C[C@@H]2C[C@@H]1O)CCOCC(=O)O)O)OC3=CC=CC=C3

SMILES

CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCOCC(=O)O)O)OC3=CC=CC=C3

Canonical SMILES

CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCOCC(=O)O)O)OC3=CC=CC=C3

synonyms

3-oxahomoisocarbacyclin

Origin of Product

United States

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